Cas no 2639411-35-9 (tert-butyl 4-amino-2-{2-2-(2-methoxyethoxy)ethoxyethyl}butanoate)

Tert-butyl 4-amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoate is a specialized chemical intermediate featuring a tert-butyl ester group and a polyether-linked amino functionality. Its structure combines a protected carboxylate group with a flexible ethylene glycol chain, enhancing solubility in polar organic solvents. The amino group provides a reactive site for further derivatization, making it valuable in peptide synthesis and pharmaceutical applications. The polyether spacer improves hydrophilicity and may influence molecular interactions in drug delivery systems. This compound is particularly useful in controlled-release formulations and as a building block for bioactive molecules, offering versatility in medicinal chemistry and material science research.
tert-butyl 4-amino-2-{2-2-(2-methoxyethoxy)ethoxyethyl}butanoate structure
2639411-35-9 structure
Product Name:tert-butyl 4-amino-2-{2-2-(2-methoxyethoxy)ethoxyethyl}butanoate
CAS No:2639411-35-9
MF:C15H31NO5
MW:305.410345315933
CID:5663230
PubChem ID:165897031
Update Time:2025-05-19

tert-butyl 4-amino-2-{2-2-(2-methoxyethoxy)ethoxyethyl}butanoate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 4-amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoate
    • EN300-27725955
    • 2639411-35-9
    • tert-butyl 4-amino-2-{2-2-(2-methoxyethoxy)ethoxyethyl}butanoate
    • Inchi: 1S/C15H31NO5/c1-15(2,3)21-14(17)13(5-7-16)6-8-19-11-12-20-10-9-18-4/h13H,5-12,16H2,1-4H3
    • InChI Key: WVZZNWKJNFWOHM-UHFFFAOYSA-N
    • SMILES: O(C(C(CCN)CCOCCOCCOC)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 305.22022309g/mol
  • Monoisotopic Mass: 305.22022309g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 14
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 80Ų

tert-butyl 4-amino-2-{2-2-(2-methoxyethoxy)ethoxyethyl}butanoate Pricemore >>

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Additional information on tert-butyl 4-amino-2-{2-2-(2-methoxyethoxy)ethoxyethyl}butanoate

tert-butyl 4-amino-2-{2-2-(2-methoxyethoxy)ethoxyethyl}butanoate: A Comprehensive Overview

tert-butyl 4-amino-2-{2-2-(2-methoxyethoxy)ethoxyethyl}butanoate is a complex organic compound with the CAS number 1135941-35-9. This compound belongs to the class of esters and is characterized by its intricate structure, which includes a tert-butyl group, an amino functionality, and a series of ether linkages. The compound's structure is defined by its tert-butyl ester moiety, which is attached to a butanoate backbone that contains an amino group and a substituted ethoxyethyl chain.

The synthesis of tert-butyl 4-amino-2-{2-2-(2-methoxyethoxy)ethoxyethyl}butanoate typically involves multi-step organic reactions, including nucleophilic substitutions, esterifications, and possibly reductions. The presence of the tert-butyl group suggests that it may have been introduced via an esterification reaction, likely using tert-butanol as a starting material. The amino group in the molecule could be introduced through reductive amination or other amine-forming reactions, depending on the specific synthetic pathway employed.

Recent studies have highlighted the potential applications of this compound in various fields. For instance, its structure suggests that it could serve as a precursor for more complex molecules in pharmaceutical or agrochemical industries. The presence of ether linkages and an amino group makes it a versatile building block for constructing bioactive molecules with potential therapeutic properties. Researchers have explored its role in drug delivery systems, where its amphiphilic nature could facilitate the encapsulation and controlled release of bioactive agents.

In terms of chemical properties, tert-butyl 4-amino-2-{2-2-(2-methoxyethoxy)ethoxyethyl}butanoate exhibits good solubility in organic solvents due to its ester and ether functionalities. Its stability under various conditions has been studied, with findings indicating moderate thermal stability and susceptibility to hydrolysis under acidic or basic conditions. These properties are crucial for its potential use in industrial processes where stability and reactivity are key considerations.

The compound's structure also lends itself to further functionalization. For example, the amino group can be modified to introduce additional functionalities, such as hydroxyl or carboxylic acid groups, through reactions like Hofmann degradation or Curtius rearrangement. Similarly, the ether linkages can be cleaved or extended to create derivatives with tailored physicochemical properties.

From an environmental standpoint, the biodegradability of tert-butyl 4-amino-2-{2-2-(2-methoxyethoxy)ethoxyethyl}butanoate has been assessed in recent studies. Results suggest that under aerobic conditions, the compound undergoes microbial degradation through oxidative pathways, with key intermediates being identified as simpler alcohols and carboxylic acids. This information is valuable for assessing its environmental impact and designing sustainable synthetic routes.

In conclusion, tert-butyl 4-amino-2-{2-2-(2-methoxyethoxy)ethoxyethyl}butanoate is a multifaceted organic compound with promising applications across various industries. Its complex structure provides a foundation for further chemical innovation, while its properties make it a valuable tool in modern synthetic chemistry. As research continues to uncover new uses and optimizations for this compound, its role in advancing scientific and industrial endeavors is expected to grow significantly.

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